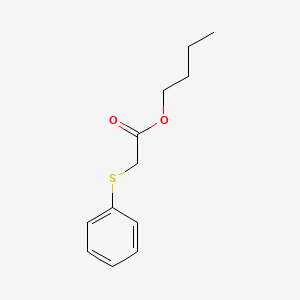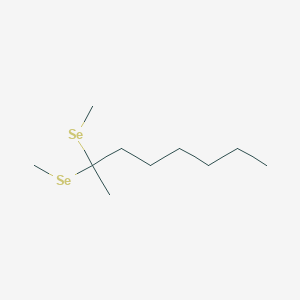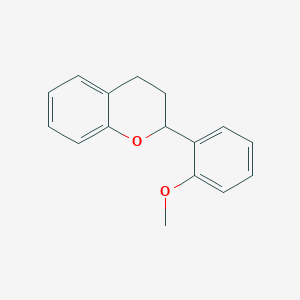
2-Oxo-1,3-dithiolane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,3-dithiolane-4-carbonyl chloride: is an organic compound with the molecular formula C4H3ClO2S2 It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carbonyl Compounds: 1,3-Dithiolanes can be synthesized from carbonyl compounds (aldehydes or ketones) using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired 1,3-dithiolane derivative.
Using Yttrium Triflate: Carbonyl compounds can also be converted into their corresponding dithiolane derivatives using 2-mercaptoethanol and a catalytic amount of yttrium triflate. This method offers high chemoselectivity and yields.
Industrial Production Methods: Industrial production methods for 2-Oxo-1,3-dithiolane-4-carbonyl chloride are not well-documented in the literature. the general principles of thioacetalization and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions involving 1,3-dithiolanes can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, LiAlH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or hydrocarbons.
Scientific Research Applications
Chemistry: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the protection of carbonyl groups .
Biology and Medicine: Research on the biological and medicinal applications of this compound is limited. its derivatives may have potential as enzyme inhibitors or therapeutic agents due to their unique chemical structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dithiolane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1,3-Dithiane: Another five-membered heterocyclic compound with two sulfur atoms. It is used as a protecting group for carbonyl compounds.
1,3-Oxathiolane: Contains one sulfur and one oxygen atom in the ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a dithiolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
69339-15-7 |
|---|---|
Molecular Formula |
C4H3ClO2S2 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
2-oxo-1,3-dithiolane-4-carbonyl chloride |
InChI |
InChI=1S/C4H3ClO2S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2 |
InChI Key |
QWDXWWHZRKWALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=O)S1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



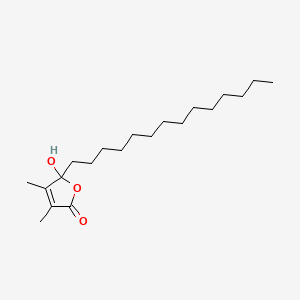
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
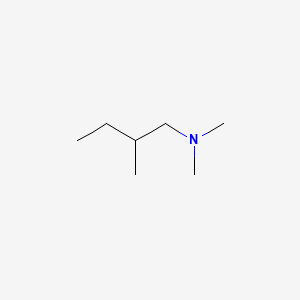
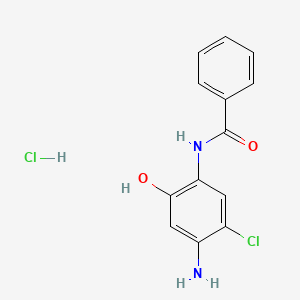
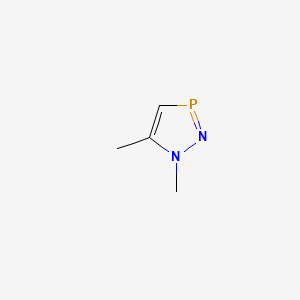
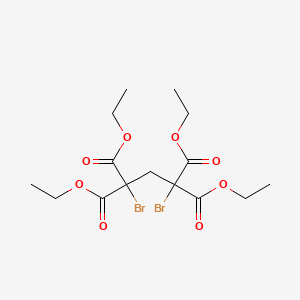
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

